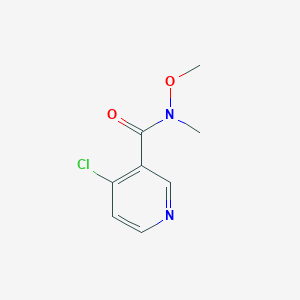

4-Chloro-N-methoxy-N-methylnicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-N-methoxy-N-methylnicotinamide is a chemical compound with the molecular formula C8H9ClN2O2 . It has a molecular weight of 200.62 . The compound is also known by its IUPAC name, this compound .

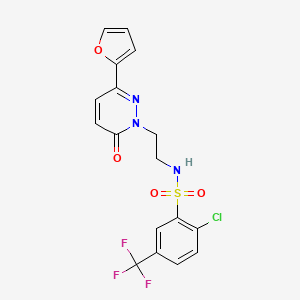

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9ClN2O2/c1-11(13-2)8(12)6-5-10-4-3-7(6)9/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

This compound is a liquid at 20 degrees Celsius . It has a refractive index of 1.55 . More detailed physical and chemical properties may be available from suppliers or in material safety data sheets.Scientific Research Applications

Synthesis and Optical Properties of Metal Complexes : Barberis and Mikroyannidis (2006) studied the synthesis and optical properties of aluminum and zinc complexes using substituted 2-styryl-8-quinolinol, derived from reactions involving 4-Methyl(methoxy or chloro)benzaldehyde. These complexes exhibited improved thermal stability and processability compared to reference complexes, emitting blue-green light with photoluminescence in organic solvents (Barberis & Mikroyannidis, 2006).

Synthesis and Structure Verification of Chlorinated Compounds : Knuutinen et al. (1988) synthesized and verified the structure of chlorinated 4-Methoxyphenols as models for metabolites of chlorophenolic compounds. This study provided detailed spectral data for these compounds, aiding in the understanding of their properties (Knuutinen et al., 1988).

Chemical Reactions of Indole Derivatives : Gérard-Monnier et al. (1998) found that 1-methyl-2-phenylindole reacts under specific conditions to yield a stable chromophore, which can be useful for colorimetric assays of lipid peroxidation. This demonstrates the potential of certain chemical reactions involving methoxy compounds in analytical applications (Gérard-Monnier et al., 1998).

N1-methylnicotinamide in Drug Interaction Studies : Müller et al. (2014) proposed N1-methylnicotinamide as an in vivo probe for drug interactions involving renal cation transporters. This study highlights the potential use of N1-methylnicotinamide derivatives in pharmacological research (Müller et al., 2014).

Scientometric Analysis of 2,4-D Herbicide Toxicity : Zuanazzi et al. (2020) conducted a scientometric review on 2,4-D herbicide toxicity, demonstrating the importance of advanced data analysis methods in understanding the environmental and toxicological impact of chemicals like 4-Chloro-N-methoxy-N-methylnicotinamide (Zuanazzi et al., 2020).

Characterization of Compounds from Lichen : Aravind et al. (2014) identified and characterized compounds from the chloroform extract of lichen, which included 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid. These compounds exhibited antimicrobial and anticancer activities, indicating the potential of similar methoxy compounds in medical research (Aravind et al., 2014).

Safety and Hazards

Properties

IUPAC Name |

4-chloro-N-methoxy-N-methylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)6-5-10-4-3-7(6)9/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXVQDBXTHEACG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=CN=C1)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1H-pyrazole trihydrochloride](/img/structure/B2834647.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide](/img/structure/B2834650.png)

![Methyl 2-[4-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2834652.png)

![N-(3-morpholin-4-ylpropyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2834655.png)

![ethyl 4-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2834656.png)

![dimethyl 2-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}terephthalate](/img/structure/B2834657.png)

![8-(4-butylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2834658.png)

![1-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfonylethanone](/img/structure/B2834665.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2834666.png)